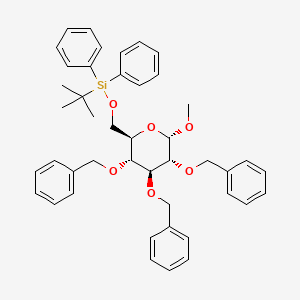
2-(2-Furyl)-5-pyrimidinecarbaldehyde
説明
2-(2-Furyl)-5-pyrimidinecarbaldehyde is an organic compound characterized by a furan ring attached to a pyrimidine ring, which in turn is substituted with an aldehyde group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with 2-furylamine and acetic anhydride to form an intermediate, which is then reacted with formamide to yield the final product.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrimidine ring can undergo reduction to form pyrimidinylmethanol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Oxidation: 2-(2-Furyl)-5-pyrimidinecarboxylic acid.
Reduction: 2-(2-Furyl)-5-pyrimidinemethanol.
Substitution: 2-(2-Bromofuryl)-5-pyrimidinecarbaldehyde.
科学的研究の応用
2-(2-Furyl)-5-pyrimidinecarbaldehyde has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity is believed to involve the disruption of bacterial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and target organism.
類似化合物との比較
2-(2-Furyl)-5-pyrimidinecarbaldehyde is unique due to its specific structural features, which distinguish it from other compounds in the furan and pyrimidine families. Similar compounds include:
2-Furonitrile: Used as an intermediate in pharmaceutical synthesis.
Furil (2,2'-Furil): A furan derivative with different chemical properties and applications.
特性
IUPAC Name |
2-(furan-2-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMHCQBKLJXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650958 | |
| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-19-8 | |
| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]oxazole-7-carbaldehyde](/img/structure/B1511180.png)
![5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1511182.png)





![8-Azidoimidazo[1,2-a]pyridine](/img/structure/B1511204.png)
![[2-(3,4-Dimethyl-phenyl)-oxazol-4-yl]-methanol](/img/structure/B1511206.png)



![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)
![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine](/img/structure/B1511226.png)
